Maltotriose is classified as a carbohydrate, specifically an oligosaccharide. It is primarily sourced from starch-containing materials such as grains (e.g., barley, corn) and can be produced during the fermentation process in brewing and baking industries. The enzymatic activity of α-amylase and glucoamylase yields maltotriose from larger polysaccharides like amylose and amylopectin .
Maltotriose can be synthesized through various methods, including enzymatic hydrolysis and chemical synthesis.
Enzymatic Synthesis:
Chemical Synthesis:
Maltotriose has a molecular formula of and a molecular weight of approximately 504.48 g/mol. The structure consists of three glucose units connected by two α(1→4) glycosidic bonds.
Structural Features:
Nuclear Magnetic Resonance (NMR) spectroscopy is typically used to analyze the structure, confirming the linkage types and spatial arrangement of atoms within the molecule.
Maltotriose participates in various chemical reactions:
The mechanism of action for maltotriose primarily revolves around its role as a substrate for enzymatic reactions:
Maltotriose exhibits several notable physical and chemical properties:
Analytical Methods:
Maltotriose has diverse applications across several fields:
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5